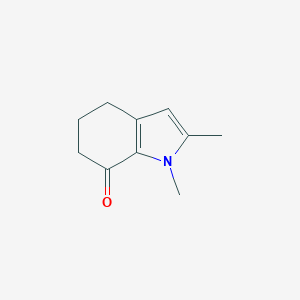
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one, also known as harmine, is a natural occurring alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi. It has been widely studied for its potential therapeutic effects, particularly in the field of neuroscience.
Scientific Research Applications
Indole Synthesis and Classification
Indole synthesis has been a significant area of research due to the wide range of biological activities associated with indole alkaloids. A comprehensive review highlighted various methodologies for indole synthesis, classifying them into nine strategic approaches based on the bond formation in the indole ring. This classification aids in understanding the historical and current state of indole synthesis, promoting efficient strategy selection for new indole constructions, including those involving 1,2-Dimethyl-5,6-dihydro-1H-indol-7(4H)-one derivatives (Taber & Tirunahari, 2011).
Oxazines and Benzoxazines Synthesis
Research on 1,2-oxazines and 1,2-benzoxazines, closely related to the chemical structure of this compound, has shown that these compounds can be synthesized through dehydration processes. These compounds serve as crucial intermediates in various synthetic routes, highlighting their importance in organic synthesis and potential applications in creating novel compounds with significant biological activities (Sainsbury, 1991).
Green Chemistry in Organic Synthesis
The use of dimethyl urea in combination with L-(+)-tartaric acid demonstrates a green approach in organic synthesis, showcasing the role of this compound derivatives in promoting environmentally friendly synthesis processes. This approach highlights the compound's versatility and potential in facilitating crucial organic transformations (Ali, Chinnam, & Aswar, 2021).
Potential in Anticancer Research
Indole alkaloids, including synthetic dimers and hybrids, have shown promising antiproliferative effects on various cancers both in vitro and in vivo. Research focusing on the structural diversity and therapeutic properties of indole derivatives underscores the potential of compounds like this compound in the development of novel anticancer agents (Song et al., 2020).
Umpolung Strategy for Indole Functionalization
The concept of umpolung, or polarity inversion, applied to the indole nucleus, offers innovative pathways for the functionalization of indoles at challenging positions. This strategy, applied to compounds like this compound, opens up new avenues for synthesizing indole derivatives with significant pharmaceutical relevance (Deka, Deb, & Baruah, 2020).
properties
IUPAC Name |
1,2-dimethyl-5,6-dihydro-4H-indol-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-6-8-4-3-5-9(12)10(8)11(7)2/h6H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFRFVBTEQJFEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C(=O)CCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)
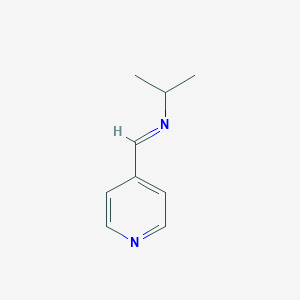
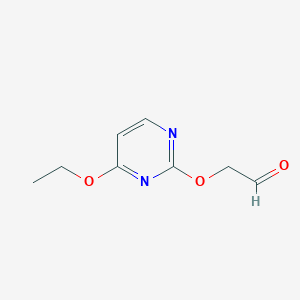
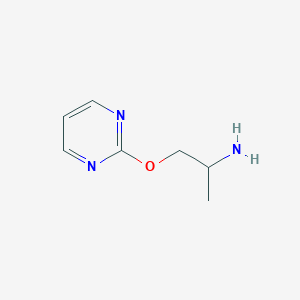
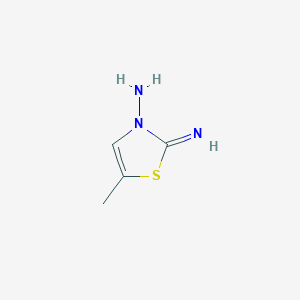
![4H-thieno[3,2-b]pyrrole-5-carbonyl chloride](/img/structure/B64050.png)

![2-Tert-butyl-7-chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B64052.png)
![[(2S,3R,4S,5S,6R)-3,5-dihydroxy-2-[(2R,3R,4R,5R,6R)-5-hydroxy-2-(hydroxymethyl)-6-(2-tetradecylhexadecoxy)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate](/img/structure/B64054.png)


![2-[(4-Ethoxy-3-methyl-2-pyridinyl)-methylsulfinyl]-benzimidazole](/img/structure/B64062.png)

